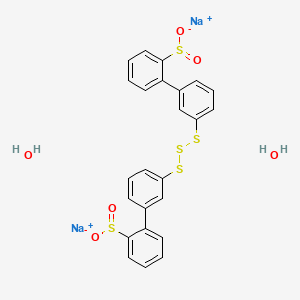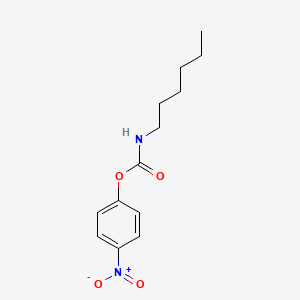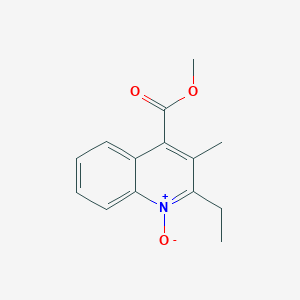
Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are significant due to their diverse biological activities and their role as building blocks in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3-methylquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions are common, where the quinoline ring can be functionalized using reagents like bromine or chlorine under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (bromine, chlorine), acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent.
相似化合物的比较
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different biological activities.
Quinazoline: Another heterocyclic compound with applications in medicinal chemistry.
Uniqueness: Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
63123-82-0 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
methyl 2-ethyl-3-methyl-1-oxidoquinolin-1-ium-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-11-9(2)13(14(16)18-3)10-7-5-6-8-12(10)15(11)17/h5-8H,4H2,1-3H3 |
InChI 键 |
PKDXDLIEYHUMIO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=[N+](C2=CC=CC=C2C(=C1C)C(=O)OC)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


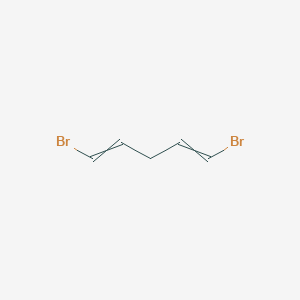
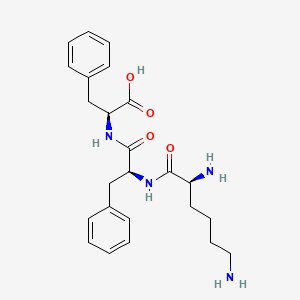
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)

![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)

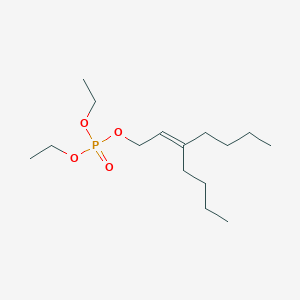
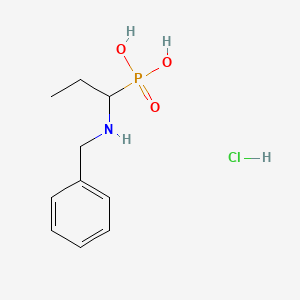

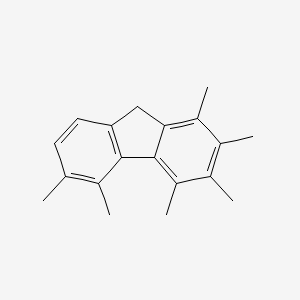
![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)
